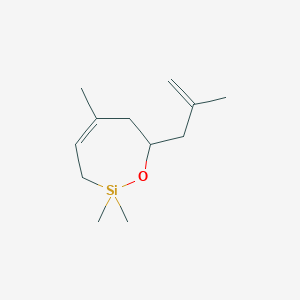
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- es un compuesto organosilíceo único que se caracteriza por su estructura cíclica que contiene átomos de oxígeno y silicio
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- generalmente involucra el método de polimerización por apertura de anillo por metátesis (ROMP). Este método es ventajoso ya que permite la formación de macromoléculas y polímeros complejos con composiciones diversas . Las condiciones de reacción a menudo incluyen el uso de catalizadores como el catalizador de Grubbs, que facilita el proceso de polimerización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas ROMP similares, pero a mayor escala. El proceso está optimizado para asegurar un alto rendimiento y pureza del producto final. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y presión para mantener la estabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y compuestos organometálicos.
Reactivos y condiciones comunes
Las reacciones generalmente requieren condiciones específicas, como temperatura controlada, presión y la presencia de catalizadores para que se lleven a cabo de manera eficiente. Por ejemplo, las reacciones de oxidación pueden requerir un medio ácido o básico, mientras que las reacciones de reducción a menudo ocurren en presencia de un disolvente como el éter.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de silanol, mientras que la reducción podría producir compuestos de silano.
Aplicaciones Científicas De Investigación
1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como monómero en la síntesis de materiales poliméricos avanzados a través de ROMP.
Medicina: Utilizado en el desarrollo de recubrimientos para dispositivos médicos e hidrogeles.
Industria: Empleado en la producción de materiales sensibles a estímulos y agentes de imagen molecular.
Mecanismo De Acción
El mecanismo de acción de 1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- implica su capacidad de sufrir reacciones de polimerización, formando estructuras macromoleculares complejas. Los objetivos moleculares y las vías involucradas incluyen la interacción con catalizadores que facilitan el proceso de polimerización por apertura de anillo por metátesis .
Comparación Con Compuestos Similares
Compuestos similares
2,2-Bis (1-metiletil) -1,3-dioxa-2-silaciclohepteno-5: Otro monómero ROMP con aplicaciones similares en la síntesis de polímeros.
1-Oxa-2-silaciclopentano, 2,2-dimetil-: Un compuesto relacionado con una estructura de anillo más pequeña.
Singularidad
1-Oxa-2-silaciclohepteno-4, 2,2,5-trimetil-7-(2-metil-2-propenil)- es único debido a su estructura de anillo específica y la presencia de átomos de oxígeno y silicio, que confieren propiedades químicas y reactividad distintas. Su capacidad para formar polímeros complejos lo hace particularmente valioso en la síntesis de materiales avanzados.
Propiedades
Número CAS |
645391-54-4 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-7-(2-methylprop-2-enyl)-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C12H22OSi/c1-10(2)8-12-9-11(3)6-7-14(4,5)13-12/h6,12H,1,7-9H2,2-5H3 |
Clave InChI |
HJQZFXYFOCWMSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Si](OC(C1)CC(=C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


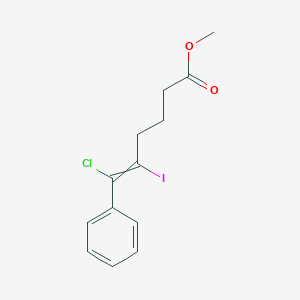
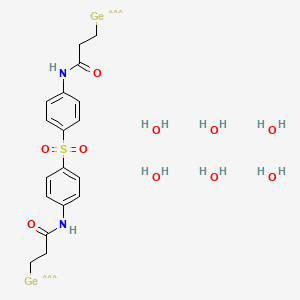
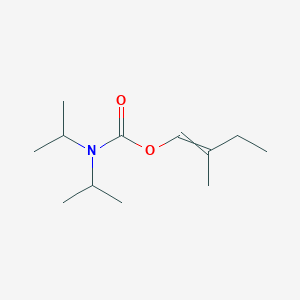
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
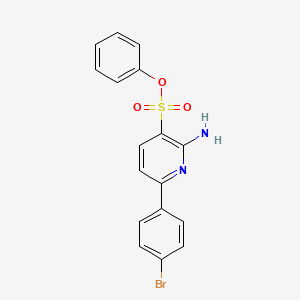
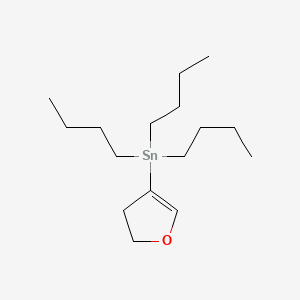
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
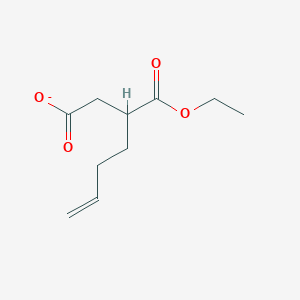

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
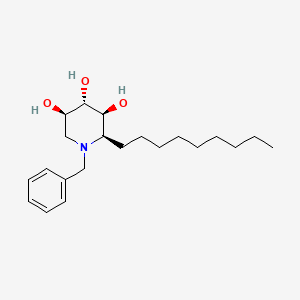
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
